molecular formula C25H23NO7S B2879578 (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-26-7

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2879578
CAS RN: 1114853-26-7
M. Wt: 481.52
InChI Key: IKFIFQARTQAPLS-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H23NO7S and its molecular weight is 481.52. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • The compound has been utilized in organic synthesis, showcasing its potential in the formation of complex molecular structures. For instance, research on the CAN-mediated oxidations for the synthesis of xanthones and related products highlights innovative transformations involving methanone derivatives (Johnson et al., 2010). This study demonstrates the compound's role in generating xanthones through ceric ammonium nitrate-facilitated reactions, illustrating its versatility in chemical synthesis.

  • Another study focuses on the selective O-demethylation during the bromination of methanone derivatives (Çetinkaya et al., 2011). The research uncovers the formation of novel bromophenol derivatives, shedding light on the compound's applicability in creating brominated products with potential pharmaceutical significance.

Antioxidant and Medicinal Chemistry

  • The compound has also been explored for its antioxidant properties. For example, the synthesis and investigation of phenol derivatives from a related compound demonstrate potent antioxidant activity (Artunç et al., 2020). These findings suggest the chemical's utility in developing new antioxidant agents, contributing to its relevance in medicinal chemistry and pharmacology.

  • In terms of medicinal applications, research on the synthesis and carbonic anhydrase inhibitory properties of novel bromophenols, including natural products, reveals the compound's potential in generating inhibitors for the treatment of various conditions (Balaydın et al., 2012). This study highlights the compound's role in producing bromophenols with significant inhibitory effects on human carbonic anhydrase, indicating its importance in drug discovery processes.

Material Science and Electrochemistry

  • The electrooxidation of dimethomorph, a related compound, showcases the compound's applicability in electrochemical analyses and the development of analytical methodologies (Lucas et al., 2013). This research provides insights into the compound's role in electrochemical studies, further expanding its application scope beyond organic synthesis and medicinal chemistry.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7S/c1-30-18-12-17(13-19(14-18)31-2)26-15-24(34(28,29)23-8-6-5-7-20(23)26)25(27)16-9-10-21(32-3)22(11-16)33-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFIFQARTQAPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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